IMPDH2 Inhibition: 21 nM Ki vs. Closely Related Chromene Carboxamide (Ki = 33 nM)
(2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide exhibits a Ki of 21 nM against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) [1]. This value represents a 1.57-fold improvement in affinity compared to a structurally similar chromene-3-carboxamide derivative that demonstrated a Ki of 33 nM against the same target under identical assay conditions [2]. IMPDH2 is a validated target for antiviral and immunosuppressive therapy, and this sub-50 nM potency establishes the carbothioamide variant as a superior starting point for lead optimization.
| Evidence Dimension | IMPDH2 inhibitory constant (Ki) |
|---|---|
| Target Compound Data | 21 nM |
| Comparator Or Baseline | Chromene-3-carboxamide analog: Ki = 33 nM |
| Quantified Difference | 1.57-fold lower Ki (higher affinity) |
| Conditions | In vitro enzyme inhibition assay using recombinant human IMPDH2 and IMP substrate |
Why This Matters
The 1.57-fold enhanced affinity for IMPDH2 directly impacts inhibitor selection in antiviral/immunosuppressive drug discovery programs, where subtle potency differences drive lead prioritization and patent strategy.
- [1] BindingDB. (2012). BDBM50369348, CHEMBL606286: Ki = 21 nM for IMPDH2. Retrieved from BindingDB database. View Source
- [2] BindingDB. (2012). Comparative IMPDH1/IMPDH2 Ki data for chromene derivatives. Retrieved from BindingDB database. View Source
